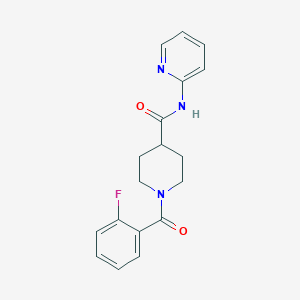![molecular formula C16H13FN2O2 B4680601 4-[(4-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4680601.png)
4-[(4-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoxalinone derivatives involves a range of methods, including reactions of sugar phenylhydrazone derivatives through a 1,4-elimination process, leading to specific quinoxalinone and pyrazolo[3,4-b]quinoxaline (flavazole) derivatives. Such reactions demonstrate the compound's versatility and the potential for creating diverse chemical structures for further study and application in various fields (Somogyi, 1992).
Molecular Structure Analysis
The crystal structure analysis of related quinoxalinone derivatives reveals how the quinoxaline system interacts with adjacent molecular structures. For example, in one study, the quinoxaline system was shown to make dihedral angles with the 4-fluorophenyl and pyridine rings, highlighting the compound's geometric configuration and providing insights into its structural characteristics (Koch, Schollmeyer, Laufer, 2009).
Chemical Reactions and Properties
Quinoxalinone derivatives participate in various chemical reactions, illustrating their reactivity and functional versatility. These reactions include acetylation, cyclisation, and rearrangements, offering pathways to synthesize novel compounds with potential applications in different chemical sectors. The detailed mechanisms of these reactions shed light on the compound's chemical behavior and reactivity patterns (Amer, Ho, 1992).
Physical Properties Analysis
The physical properties of quinoxalinone derivatives, such as stability under various conditions and fluorescence characteristics, are crucial for their application in different areas, including material science and analytical chemistry. For instance, certain quinoxalinone derivatives exhibit strong fluorescence in a wide pH range, making them suitable for use as fluorescent labeling reagents (Hirano et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and the ability to undergo a range of chemical transformations, highlight the compound's chemical versatility. These properties are essential for developing novel compounds with specific functionalities for targeted applications. Studies on the reactions of quinoxalinone derivatives with acetic anhydride and other agents provide valuable insights into their chemical properties and potential uses (Ahmed et al., 1987).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-[2-(4-fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-12-7-5-11(6-8-12)9-16(21)19-10-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIAHBQWLHRIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenylacetamide](/img/structure/B4680524.png)
![N-(4-chlorophenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4680535.png)
![3-(2-methoxyphenyl)-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4680538.png)
![8-(2-hydroxyethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4680544.png)
![N-[2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-nitrobenzamide](/img/structure/B4680547.png)
![2,6-dimethoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4680555.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-7,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4680574.png)

![7-[(4-chlorobenzyl)thio]-3-(3-chlorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4680592.png)

![methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4680618.png)
![ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4680625.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4680632.png)
![ethyl 2-{cyclopentyl[3-(trifluoromethyl)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4680642.png)